molecular formula C8H16ClNO2 B1430747 Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride CAS No. 1803610-46-9

Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride

Cat. No. B1430747
M. Wt: 193.67 g/mol
InChI Key: ZLFMJPLKNPDZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride , also known by its IUPAC name methyl (2S)-2-pyrrolidinylacetate hydrochloride , is a chemical compound with the molecular formula C7H14ClNO2 . It is a solid substance that is typically stored under inert atmospheric conditions at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride consists of a pyrrolidine ring attached to an acetate group. The chlorine atom is part of the hydrochloride salt. The stereochemistry of the pyrrolidine ring is (2S) , indicating the absolute configuration of the chiral center .


Physical And Chemical Properties Analysis

  • InChI Code :

Scientific Research Applications

Behavioral Pharmacology of AR-A000002 The anxiolytic and antidepressant potential of the selective 5-hydroxytryptamine (HT)1B antagonist (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002) demonstrates the utility of 5-HT1B antagonists in treating anxiety and affective disorders. AR-A000002 functions as a 5-HT1B antagonist in vivo, shown by antagonism of the discriminative stimulus effects in the guinea pig of the 5-HT1B agonist 3-(N-methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2-ylamino)-1H-indole (CP135,807). Its efficacy in various paradigms suggests a broad therapeutic potential for conditions involving serotonergic dysfunction (Thomas Hudzik et al., 2003).

Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy The review focuses on pretreatment methods to improve clinical outcomes of ALA/MAL photodynamic therapy (PDT) for skin conditions. It discusses the use of keratolytics, curettage, microdermabrasion, laser ablation, and penetration enhancers like dimethyl sulfoxide and glycolic acid to increase ALA penetration and PpIX production. These advancements underscore the importance of optimizing treatment protocols for better therapeutic outcomes in PDT (M. Gerritsen et al., 2008).

Quantification of Methanogenic Pathways Using Stable Carbon Isotopic Signatures This review highlights the importance of measuring stable carbon isotopic signatures of CO2, CH4, and acetate methyl in quantifying methanogenic pathways in environmental studies. It discusses the variability of fractionation factors and suggests further research for accurate determination under various conditions, underscoring the need for improved methodologies in environmental microbiology and bioengineering (R. Conrad, 2005).

Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment This review addresses the environmental impact and toxicity of triclosan (TCS), an antibacterial agent found in numerous consumer products. It discusses TCS's partial elimination in sewage treatment plants, its detection in various environmental compartments, and its potential transformation into more toxic compounds. The review emphasizes the need for further research on TCS's environmental fate and its implications for public health and environmental policy (G. Bedoux et al., 2012).

Strategies for Enhancing Fermentative Production of Acetoin This review explores the production of acetoin, a valuable bio-based chemical, from renewable biomass by bacterial fermentation. It examines the importance of acetoin, its biosynthesis, and strategies for enhancing its production, including genetic engineering and process optimization. The discussion on solvent selection and downstream processing highlights the potential of acetoin as a sustainable alternative to chemical synthesis in industrial applications (Zijun Xiao & J. Lu, 2014).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Future Directions

For more detailed information, you can refer to the [product link] or consult relevant scientific literature. If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

methyl 2-(5-methylpyrrolidin-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(9-6)5-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFMJPLKNPDZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)CC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 2
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 3
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 4
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 5
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.